Enkephalin-met, des-tyr(1)-

Catalog No.
S527171
CAS No.
61370-88-5
M.F
C18H26N4O5S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enkephalin-met, des-tyr(1)-

CAS Number

61370-88-5

Product Name

Enkephalin-met, des-tyr(1)-

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C18H26N4O5S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1

InChI Key

KWHAJHJQOWBJEG-KBPBESRZSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

(Des-Tyr)Met-Enk, 1-de-Tyr-Met-enkephalin, enkephalin-Met, des-Tyr(1)-, enkephalin-Met, des-Tyr(1)- monohydrochloride, (L-Met-L-Phe)-isomer, enkephalin-Met, destyrosine(1)-, Met-enkephalin, des-Tyr(1), methionine-enkephalin, des-Tyr(1)-

Canonical SMILES

CSCCC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C[NH3+]

Isomeric SMILES

CSCC[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)C[NH3+]

Description

The exact mass of the compound Enkephalin-met, des-tyr(1)- is 410.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Enkephalins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Applications in Opioid Receptor Research

MENK binds to opioid receptors, particularly the delta (δ) and mu (µ) subtypes []. This makes it a valuable tool for investigating the physiological functions of these receptors. Researchers can use MENK to:

  • Characterize receptor binding: MENK's affinity and selectivity for different opioid receptor subtypes can be measured to understand how opioids interact with these receptors at the molecular level [].
  • Study signaling pathways: MENK can be used to activate opioid receptors and investigate the downstream signaling cascades involved in pain perception, reward, and other physiological processes [].
  • Develop new opioid drugs: By understanding how MENK interacts with opioid receptors, researchers can design new drugs that target these receptors with greater specificity and fewer side effects [].

Advantages of MENK in Research

Compared to enkephalin, MENK offers several advantages for research purposes:

  • Increased stability: MENK is more resistant to enzymatic degradation, allowing for longer-lasting effects and more reliable experimentation [].
  • Reduced off-target effects: Lacking the tyrosine residue, MENK exhibits lower affinity for some non-opioid receptors, potentially reducing unwanted side effects during experiments [].

Enkephalin-met, des-tyr(1)-, commonly known as Met-enkephalin, is a pentapeptide composed of the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. This compound is part of the enkephalin family, which includes both Met-enkephalin and Leu-enkephalin, and is classified as an endogenous opioid peptide. Met-enkephalin plays a significant role in modulating pain and emotional responses through its action on opioid receptors, particularly the delta (δ) and mu (μ) receptors. It is synthesized from proenkephalin through enzymatic cleavage, primarily in the central nervous system and adrenal medulla .

Met-enkephalin acts as an opioid neuropeptide by binding to opioid receptors in the central nervous system (CNS) and peripheral nervous system (PNS). These receptors are G protein-coupled receptors (GPCRs), and their activation leads to the inhibition of adenylate cyclase, an enzyme that produces cyclic AMP (cAMP). A decrease in cAMP levels leads to various downstream effects, including:

  • Pain modulation: Met-enkephalin binding to mu (μ) opioid receptors in the spinal cord and brainstem inhibits pain signaling pathways, resulting in pain relief.
  • Emotional regulation: Interaction with kappa (κ) opioid receptors can influence emotional responses, such as reward and mood.
  • High doses: Administration of very high doses of met-enkephalin may lead to side effects like respiratory depression and sedation.
  • Drug interactions: Met-enkephalin could interact with other medications, particularly those that act on the nervous system.
That can modify its structure:

  • Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  • Reduction: Reduction reactions can revert oxidized methionine back to its original form.
  • Substitution: The peptide may undergo substitution reactions at its amino acid side chains, allowing for structural modifications.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution.

Met-enkephalin exhibits significant biological activity as a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. This interaction leads to various physiological effects:

  • Analgesia: It plays a crucial role in pain modulation by inhibiting pain pathways.
  • Antidepressant-like effects: Met-enkephalin has been associated with mood regulation.
  • Regulation of tissue growth: It acts on the opioid growth factor receptor (OGFR), influencing tissue regeneration .

The pharmacokinetics of Met-enkephalin indicate low bioavailability and rapid metabolism, resulting in a very short half-life of only a few minutes .

The synthesis of Enkephalin-met, des-tyr(1)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

  • Coupling: Amino acids are coupled using reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in presence of hydroxybenzotriazole.
  • Deprotection: Protecting groups are removed using trifluoroacetic acid.
  • Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid and scavengers like triisopropylsilane .

Met-enkephalin has several applications in research and potential therapeutic areas:

  • Pain Management: Due to its analgesic properties, it is studied for pain relief mechanisms.
  • Neuroscience Research: It serves as a model compound for studying opioid receptor interactions and signaling pathways.
  • Potential Therapeutics: Although its rapid metabolism limits direct therapeutic use, analogs that resist degradation are being explored for chronic pain management .

Research has shown that Met-enkephalin interacts with various transport systems within cells. For instance, studies have identified oligopeptide transporters that facilitate the uptake of enkephalins into cells. These transporters exhibit saturable kinetics and are sensitive to pH levels and energy conditions within the cell . Furthermore, competitive inhibition studies reveal that certain enkephalin analogs can significantly affect the uptake efficiency of Met-enkephalin.

Met-enkephalin can be compared with several other endogenous opioid peptides. Here are some notable compounds:

Compound NameStructureUnique Features
Leu-enkephalinTyr-Gly-Gly-Phe-LeuMore potent at μ-opioid receptors compared to Met-enkephalin.
DynorphinTyr-Gly-Gly-Phe-Gly-AspPrimarily acts on κ-opioid receptors; involved in stress response.
Beta-EndorphinTyr-Gly-Gly-Phe-Gly-PheHas a longer half-life; acts on both μ and δ receptors.
D-Ala2-Met-enkephalinamideD-Ala-Gly-Gly-Phe-MetA synthetic analog with resistance to enzymatic degradation; shows prolonged analgesic effects.

Met-enkephalin is unique due to its specific amino acid composition and its strong affinity for δ-opioid receptors, distinguishing it from other endogenous opioid peptides that may have different receptor affinities or pharmacological profiles .

High-Performance Liquid Chromatography serves as a fundamental analytical technique for the separation, identification, and quantification of Enkephalin-met, des-tyr(1)- and its related metabolites. The chromatographic profiling approach utilizes reversed-phase columns with specific mobile phase compositions to achieve optimal resolution of peptide fragments [1] [2].

The optimal HPLC conditions for des-tyrosine methionine-enkephalin analysis typically employ a Vydac C-18 column (250×4.6 millimeters, 5-micrometer particle size, 300-Ångström pore size) operated at ambient temperature [1] [2]. The mobile phase consists of acetonitrile in aqueous ammonium acetate solution, with concentrations ranging from 12 to 20 percent acetonitrile depending on the specific separation requirements [1] [3]. Flow rates of 1.0 to 1.5 milliliters per minute provide adequate separation while maintaining reasonable analysis times [1].

Enkephalin-met, des-tyr(1)- (glycine-glycine-phenylalanine-methionine) exhibits characteristic retention behavior under reversed-phase conditions. The tetrapeptide fragment typically elutes at approximately 6.2 minutes under isocratic conditions using 12 percent acetonitrile in 10 millimolar ammonium acetate buffer at pH 4.2 [1]. This retention time is significantly shorter than that of the parent methionine-enkephalin molecule (9.3 minutes), reflecting the reduced hydrophobicity following removal of the N-terminal tyrosine residue [1].

Detection methodologies for HPLC analysis include ultraviolet absorbance monitoring at 225 nanometers for general peptide detection and 280 nanometers for aromatic amino acid-containing fragments [1]. For des-tyrosine methionine-enkephalin, the absence of tyrosine necessitates detection at 225 nanometers or through derivatization approaches to enhance sensitivity [4]. Electrochemical detection following HPLC separation provides enhanced sensitivity, with detection limits in the picomolar range for tyrosine-containing metabolites [2] [5].

Gradient elution profiles optimize the separation of enkephalin metabolites and related peptides. A typical gradient protocol begins with 5 percent acetonitrile, increasing to 25 percent over 25 minutes, followed by a steeper gradient to 60 percent acetonitrile over the subsequent 10 minutes [6] [7]. This approach enables baseline resolution of des-tyrosine methionine-enkephalin from other metabolites including tyrosine, tyrosine-glycine, and intact enkephalin molecules [1] [3].

Sample preparation procedures for biological matrices require careful consideration of peptide stability and extraction efficiency. Acid precipitation using trichloroacetic acid effectively removes proteins while preserving peptide integrity [8]. Solid-phase extraction using Amberlite XAD-2 resin or octadecylsilyl-silica cartridges concentrates peptides and removes interfering substances [2] [8]. The extraction protocol typically achieves recovery rates exceeding 85 percent for des-tyrosine methionine-enkephalin from plasma and tissue homogenates [9].

Quantitative analysis requires construction of calibration curves using synthetic standards. Linear relationships between peak area and concentration are observed across the range of 0.1 to 2.4 millimolar for des-tyrosine methionine-enkephalin [1]. The limit of detection approaches 6 picomoles per gram of tissue when combined with fluorometric derivatization techniques [4]. Method precision demonstrates relative standard deviations below 5 percent for retention times and below 10 percent for peak areas under optimized conditions [10].

Mass Spectrometric Characterization

Mass spectrometric analysis provides definitive structural characterization and molecular weight determination for Enkephalin-met, des-tyr(1)-. Electrospray ionization mass spectrometry represents the primary ionization technique for peptide analysis, generating predominantly singly protonated molecular ions [M+H]+ under typical operating conditions [11] [12].

Des-tyrosine methionine-enkephalin (glycine-glycine-phenylalanine-methionine) exhibits a theoretical molecular weight of 409.50 daltons, corresponding to the molecular formula C19H27N3O5S [1]. Under electrospray ionization conditions, the compound generates a prominent [M+H]+ ion at mass-to-charge ratio 410.51 [11]. The protonated molecular ion demonstrates high stability under low-energy collision conditions, with minimal in-source fragmentation observed at standard cone voltages [11] [12].

Tandem mass spectrometry provides detailed structural information through controlled fragmentation of the protonated precursor ion. Collision-induced dissociation of des-tyrosine methionine-enkephalin generates characteristic fragment ions that confirm the peptide sequence [13] [14]. The primary fragmentation pathway involves cleavage of peptide bonds to produce b-type ions (containing the N-terminus) and y-type ions (containing the C-terminus) [13].

The b-ion series for des-tyrosine methionine-enkephalin includes b1 (glycine, m/z 58), b2 (glycine-glycine, m/z 115), b3 (glycine-glycine-phenylalanine, m/z 262), and the molecular ion representing b4 [14]. Complementary y-ions comprise y1 (methionine, m/z 150), y2 (phenylalanine-methionine, m/z 297), and y3 (glycine-phenylalanine-methionine, m/z 354) [14]. The abundant y2 fragment at m/z 297 serves as a diagnostic ion for confirmation of the phenylalanine-methionine dipeptide sequence [13].

Energy-resolved mass spectrometry enables determination of activation energies for specific fragmentation pathways. The primary dissociation process for des-tyrosine methionine-enkephalin requires an activation energy of approximately 1.0 electronvolts, consistent with typical peptide bond cleavage energetics [13] [14]. Secondary fragmentation processes, including loss of ammonia from amino acid side chains, occur at higher collision energies exceeding 1.5 electronvolts [13].

High-resolution mass spectrometry provides enhanced mass accuracy for elemental composition determination. Fourier transform ion cyclotron resonance mass spectrometry achieves mass accuracy below 1 part per million for des-tyrosine methionine-enkephalin, enabling unambiguous molecular formula assignment [15]. Time-of-flight mass analyzers offer moderate resolution (approximately 10,000) with rapid data acquisition suitable for chromatographic applications [9].

Isotope labeling strategies facilitate quantitative mass spectrometric analysis. Deuterium-labeled internal standards, particularly [D5-Phe4]-des-tyrosine methionine-enkephalin, provide accurate quantification in biological matrices [11] [9]. The mass shift of 5 daltons enables chromatographic co-elution while maintaining distinct mass spectral signals for the labeled and unlabeled peptides [11].

Atmospheric pressure ionization techniques beyond electrospray ionization offer alternative approaches for des-tyrosine methionine-enkephalin analysis. Matrix-assisted laser desorption ionization coupled with time-of-flight detection provides sensitive analysis for peptide mixtures [13]. Atmospheric pressure chemical ionization generates predominantly protonated molecules with reduced sodium adduct formation compared to electrospray methods [16].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Enkephalin-met, des-tyr(1)- through detailed analysis of proton chemical shifts, coupling patterns, and molecular dynamics. The tetrapeptide structure glycine-glycine-phenylalanine-methionine exhibits characteristic NMR parameters that enable complete resonance assignment and conformational analysis [17] [18].

Proton NMR spectroscopy of des-tyrosine methionine-enkephalin reveals distinct chemical shift regions corresponding to different functional groups within the molecule. The aromatic protons of the phenylalanine residue appear as a complex multipicity in the range 7.25 to 7.35 parts per million, exhibiting the characteristic pattern of a monosubstituted benzene ring [17] [19]. The alpha-proton of phenylalanine resonates at 4.68 parts per million as a doublet of doublets of doublets, reflecting coupling to both beta-protons and the amide proton [17].

The glycine residues present unique NMR characteristics due to their symmetric methylene groups. The first glycine (position 2 in the original enkephalin sequence) exhibits alpha-protons at 3.95 parts per million, while the second glycine shows chemical shifts at 3.85 and 4.10 parts per million [17] [19]. This chemical shift difference arises from the distinct chemical environments of the two glycine residues within the peptide backbone [17].

Methionine residue characterization requires analysis of multiple proton environments. The alpha-proton appears at 4.45 parts per million as a doublet of doublets of doublets, while the distinctive methyl group of the thioether side chain resonates at 2.08 parts per million as a sharp singlet [17] [19]. The methylene protons of the methionine side chain exhibit complex multipicity patterns due to coupling with adjacent protons and conformational effects [17].

Amide proton assignments provide critical information regarding hydrogen bonding and molecular conformation. In deuterium oxide-containing solvents, the amide protons of des-tyrosine methionine-enkephalin appear as broad singlets in the range 8.05 to 8.42 parts per million [17] [20]. The chemical shift dispersion reflects different hydrogen bonding environments and backbone conformational preferences [17].

Two-dimensional NMR experiments enable complete resonance assignment and structural characterization. TOCSY experiments reveal scalar coupling networks within individual amino acid residues, facilitating unambiguous assignment of side chain protons [19]. NOESY spectroscopy provides distance constraints through nuclear Overhauser effects, enabling determination of three-dimensional molecular structure [17] [18].

Conformational analysis using NMR demonstrates that des-tyrosine methionine-enkephalin adopts multiple conformations in aqueous solution. Variable-temperature NMR studies reveal dynamic averaging of different peptide conformers, with no single dominant structure observed at physiological temperatures [17] [18]. The absence of strong NOE correlations between non-adjacent residues suggests a relatively extended peptide conformation [17].

Solvent effects significantly influence the NMR spectral characteristics of des-tyrosine methionine-enkephalin. In aqueous solution, the peptide exhibits rapid conformational exchange, resulting in averaged chemical shifts and reduced coupling constant resolution [17] [20]. Addition of structure-inducing solvents such as trifluoroethanol promotes more ordered conformations, evidenced by increased chemical shift dispersion and enhanced NOE correlations [17].

Chemical shift temperature coefficients provide information regarding hydrogen bonding and solvent accessibility. Amide protons with temperature coefficients less negative than -4.5 parts per billion per Kelvin indicate participation in intramolecular hydrogen bonds, while more negative values suggest solvent-exposed positions [17] [20]. For des-tyrosine methionine-enkephalin, most amide protons exhibit temperature coefficients consistent with solvent exposure, supporting the extended conformation model [17].

Immunoassay-Based Detection Approaches

Immunoassay methodologies provide highly sensitive and specific detection of Enkephalin-met, des-tyr(1)- through antigen-antibody recognition systems. The development of antibodies specific for the des-tyrosine fragment requires careful consideration of epitope recognition and cross-reactivity with related enkephalin peptides [21] [22].

Radioimmunoassay represents the classical approach for enkephalin detection, utilizing radiolabeled tracers and specific antisera. For des-tyrosine methionine-enkephalin, tritium-labeled peptide serves as the tracer molecule, with detection limits approaching 1 picomole [21] [23]. The assay employs competitive binding between the unlabeled analyte and radioactive tracer for limited antibody binding sites [21]. Separation of bound and free fractions utilizes either precipitation with polyethylene glycol or solid-phase separation with protein A-coated particles [22].

Enzyme-linked immunosorbent assay provides a non-radioactive alternative with comparable sensitivity and improved safety profile. Competitive ELISA formats coat microplate wells with des-tyrosine methionine-enkephalin conjugated to carrier proteins [24] [25]. Sample and enzyme-labeled antibody compete for binding sites, with color development inversely proportional to analyte concentration [24]. Detection limits of 15.6 picograms per milliliter are achievable using horseradish peroxidase-based detection systems [25] [26].

Sandwich immunoassay configurations offer enhanced specificity through dual antibody recognition. The format utilizes capture antibodies immobilized on solid supports and detection antibodies labeled with reporter enzymes [27] [28]. For des-tyrosine methionine-enkephalin, this approach requires antibodies recognizing distinct epitopes within the tetrapeptide sequence [27]. The method achieves detection limits below 10 picograms per milliliter with minimal cross-reactivity to intact enkephalin molecules [27].

Fluorescence-based immunoassays provide rapid analysis with high sensitivity. Time-resolved fluorescence systems utilize europium or terbium chelates as labels, enabling detection through delayed fluorescence measurement after background decay [27]. For des-tyrosine methionine-enkephalin, detection limits of 9.4 picograms per milliliter are reported using competitive fluorescence polarization formats [27].

Luminescence immunoassays employ chemiluminescent or bioluminescent reporters for enhanced sensitivity. Aequorin-based systems demonstrate detection limits below 1 picogram per milliliter for enkephalin peptides [29] [30]. The approach utilizes recombinant aequorin fused to peptide sequences, providing both high sensitivity and extended dynamic range [29] [30].

Cross-reactivity studies ensure analytical specificity for des-tyrosine methionine-enkephalin detection. Properly designed antibodies exhibit less than 0.1 percent cross-reactivity with leucine-enkephalin, methionine-enkephalin, and beta-endorphin [21] [31]. The specificity results from recognition of the unique N-terminal glycine residue and the absence of tyrosine in the des-tyrosine fragment [21].

Sample preparation for immunoassay analysis requires consideration of matrix effects and peptide stability. Plasma samples undergo acid precipitation or solid-phase extraction to remove interfering proteins [22] [32]. Tissue homogenates require homogenization in acidic buffers followed by centrifugation to remove cellular debris [32]. Protease inhibitor cocktails prevent enzymatic degradation during sample processing [9].

Quality control procedures ensure reliable immunoassay performance. Each analytical batch includes blank samples, calibration standards, and quality control samples at low, medium, and high concentrations [24] [33]. Inter-assay precision demonstrates coefficients of variation below 12 percent, while intra-assay precision achieves values below 10 percent [27]. Recovery studies in biological matrices confirm extraction efficiency exceeding 80 percent [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Exact Mass

410.1624

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

GGFM

Other CAS

94825-43-1

Dates

Last modified: 04-14-2024
1: Kowalski J. Immunologic action of [Met5]enkephalin fragments. Eur J Pharmacol. 1998 Apr 17;347(1):95-9. PubMed PMID: 9650853.
2: Carrasco MA, Dias RD, Perry ML, Wofchuk ST, Souza DO, Izquierdo I. Effect of morphine, ACTH, epinephrine, Met-, Leu- and des-Tyr-Met-enkephalin on beta-endorphin-like immunoreactivity of rat brain. Psychoneuroendocrinology. 1982;7(2-3):229-34. PubMed PMID: 6294717.
3: Izquierdo I, Dias RD. Retrograde amnesia caused by Met-, Leu- and des-Try-Met-enkephalin in the rat and its reversal by naloxone. Neurosci Lett. 1981 Mar 10;22(2):189-93. PubMed PMID: 7194992.
4: Neidle A, Kelly JA. The isolation of a peptidyl dipeptidase from mouse brain cytosol that cleaves adrenocorticotropic hormone-(7-10) and des-tyrosine-enkephalins. Arch Biochem Biophys. 1984 Aug 15;233(1):115-26. PubMed PMID: 6087738.
5: Hsueh CM, Hiramoto RN, Ghanta VK. The central effect of methionine-enkephalin on NK cell activity. Brain Res. 1992 Apr 24;578(1-2):142-8. PubMed PMID: 1511272.
6: Janković BD, Veljić J, Pesić G, Marić D. Enkephalinase-inhibitors modulate immune responses. Int J Neurosci. 1991 Jul;59(1-3):45-51. PubMed PMID: 1774139.
7: Camlica Y, Aşkin A, Cömelekoğlu U. Evidence for the involvement of an opioid system in sciatic nerve of Rana ridibunda. Neuropeptides. 2004 Apr-Jun;38(2-3):83-91. PubMed PMID: 15223270.
8: Dias RD, Carrasco MA, Izquierdo I. Effect of the pre-training administration of beta-endorphin, leucine-, methionine- and [des-Tyr1] methionine-enkephalin on the acquisition and retention of a shuttle avoidance response by rats. Braz J Med Biol Res. 1982 Apr;15(1):55-60. PubMed PMID: 6891276.
9: Izquierdo I, Dias RD, Souza DO, Carrasco MA, Elisabetsky E, Perry ML. The role of opioid peptides in memory and learning. Behav Brain Res. 1980 Dec;1(6):451-68. Review. PubMed PMID: 6266433.

Explore Compound Types